2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide
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Overview
Description
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide is a chemical compound with the molecular formula C11H12F3NO2·HBr. It is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a phenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide typically involves the reaction of 2-morpholin-3-yl-5-(trifluoromethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the following steps:
Starting Materials: 2-Morpholin-3-yl-5-(trifluoromethyl)phenol and hydrobromic acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting materials.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the hydrobromide salt in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the morpholine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-3-yl-5-(trifluoromethyl)phenol: The parent compound without the hydrobromide salt.
2-Morpholin-3-yl-5-(trifluoromethyl)aniline: Similar structure with an aniline group instead of a phenol group.
2-Morpholin-3-yl-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
2-Morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to its parent compound and other similar structures .
Properties
IUPAC Name |
2-morpholin-3-yl-5-(trifluoromethyl)phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.BrH/c12-11(13,14)7-1-2-8(10(16)5-7)9-6-17-4-3-15-9;/h1-2,5,9,15-16H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSDWXQWQLVKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=C(C=C2)C(F)(F)F)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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